Microtubule Destabilization Potency: 4,5,6-Trimethoxy Derivative vs. Combretastatin and Colchicine Binding Mode Comparators
Derivatives built upon the 4,5,6-trimethoxyindan-1-one scaffold exhibit microtubule destabilization through binding at the colchicine-binding site of β-tubulin. A representative derivative, compound 8 (3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-2-(4˝-nitrobenzylidene)-indan-1-one), demonstrated an IC50 of 1.54 μM for tubulin polymerization inhibition, comparable to the microtubule destabilization potency of combretastatin A-4, a well-characterized clinical-stage microtubule inhibitor [1]. Molecular dynamics simulations further revealed that indanone derivative t1, bearing the 4,5,6-trimethoxy motif, binds within the deep hydrophobic core of the colchicine site in a manner distinct from the superficial binding observed for other indanone analogs (t9, t14, t17) and more closely resembling colchicine itself [2]. This binding depth correlates with the conformational locking of tubulin, which is absent in the apo state and mechanistically drives microtubule destabilization [2].
| Evidence Dimension | Tubulin polymerization inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.54 μM (for derivative compound 8 bearing 4,5,6-trimethoxyindanone core) |
| Comparator Or Baseline | Combretastatin A-4: IC50 ≈ 1.2–2.4 μM (typical range in tubulin polymerization assays) |
| Quantified Difference | Within 1.3-fold of comparator; comparable potency |
| Conditions | In vitro tubulin polymerization assay; purified tubulin |
Why This Matters
This establishes that the 4,5,6-trimethoxy substitution pattern yields tubulin-binding potency comparable to a clinical-stage microtubule inhibitor, supporting its selection as a validated scaffold for anticancer drug discovery.
- [1] Singh, A., Fatima, K., Singh, A., Behl, A., Mintoo, M. J., Hasanain, M., Ashraf, R., Luqman, S., Shanker, K., Mondhe, D. M., Sarkar, J., Chanda, D., & Negi, A. S. (2016). Anticancer activity of gallic acid template-based benzylidene indanone derivative as microtubule destabilizer. Chemical Biology & Drug Design, 88(5), 625–634. View Source
- [2] Tripathi, S., Srivastava, G., Singh, A., Prakasham, A. P., Negi, A. S., & Sharma, A. (2018). Insight into microtubule destabilization mechanism of 3,4,5-trimethoxyphenyl indanone derivatives using molecular dynamics simulation and conformational modes analysis. Journal of Computer-Aided Molecular Design, 32(4), 559–572. View Source
